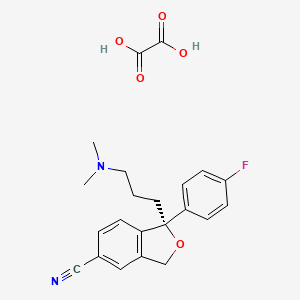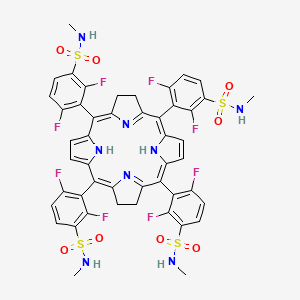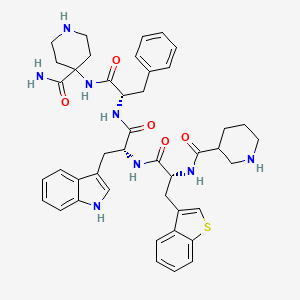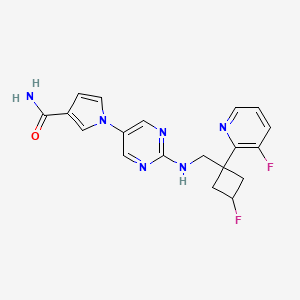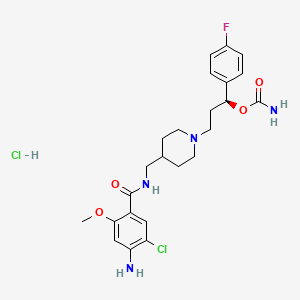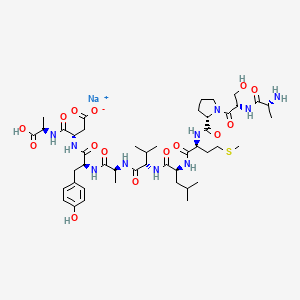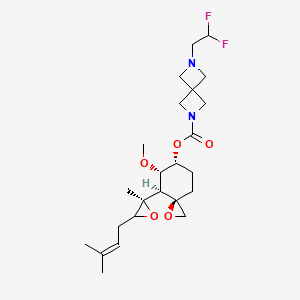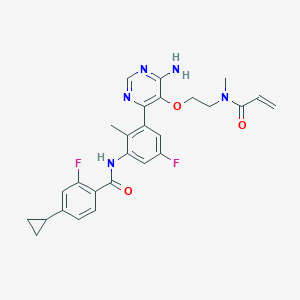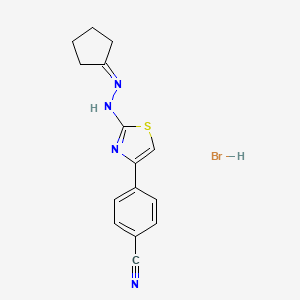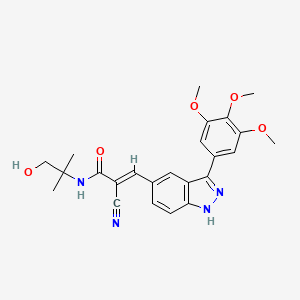
2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylamide
概要
説明
RMM 46は、ミトゲン活性化プロテインキナーゼ(MSK)およびリボソームS6キナーゼ(RSK)ファミリーキナーゼに対する可逆的かつ選択的な共有結合阻害剤です。 高いリガンド効率と選択性で知られており、科学研究において貴重なツールとなっています .
作用機序
RMM 46は、MSKおよびRSKキナーゼのATP結合部位にあるシステイン残基を共有結合的に修飾することによって、その効果を発揮します。この修飾はキナーゼ活性を阻害し、下流シグナル伝達経路の遮断につながります。 このプロセスに関与する分子標的と経路には、cAMP応答配列結合タンパク質(CREB)のリン酸化と他の下流エフェクターが含まれます .
類似の化合物との比較
類似の化合物
RSK2-IN-3: RSK2のもう1つの選択的阻害剤です。
MSK1-IN-1: MSK1の選択的阻害剤です。
PLK1-IN-1: ポロ様キナーゼ1(PLK1)の選択的阻害剤です
RMM 46のユニーク性
RMM 46は、その高い選択性と可逆的な共有結合阻害機構によってユニークです。 NEK2やPLK1などの他のキナーゼよりもRSK2に対して優れた選択性を示し、特定のキナーゼ経路の研究に貴重なツールとなっています .
生化学分析
Biochemical Properties
RMM-46 plays a crucial role in biochemical reactions by inhibiting specific kinases within the MSK/RSK family . It exhibits high selectivity for RSK2 over other kinases such as NEK2 and PLK1 . The compound interacts with enzymes like MSK1, MSK2, RSK2, and RSK3, reducing CREB phosphorylation in HeLa cells . These interactions are essential for modulating various cellular processes, including cell growth and differentiation .
Cellular Effects
RMM-46 has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In HeLa cells, RMM-46 reduces CREB phosphorylation, which is a critical step in the regulation of gene expression . This modulation can lead to changes in cellular behavior, including altered cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of RMM-46 involves its binding interactions with specific kinases within the MSK/RSK family . By forming reversible covalent bonds with these kinases, RMM-46 inhibits their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, making RMM-46 a valuable tool for studying kinase-related processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of RMM-46 can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that RMM-46 remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Its degradation over time can impact its effectiveness, necessitating careful monitoring during experiments .
Dosage Effects in Animal Models
The effects of RMM-46 vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant adverse effects . At higher doses, RMM-46 can exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .
Metabolic Pathways
RMM-46 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific kinases can influence metabolic processes, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .
Transport and Distribution
Within cells and tissues, RMM-46 is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution of RMM-46 are critical factors that determine its therapeutic potential and effectiveness in various cellular contexts .
Subcellular Localization
RMM-46 exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is essential for understanding how RMM-46 exerts its effects at the molecular level and its overall impact on cellular function .
準備方法
合成経路と反応条件
RMM 46は、シアノアクリルアミドとさまざまな他の試薬を含む一連の化学反応によって合成されます。
工業生産方法
RMM 46の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスは通常、再結晶およびクロマトグラフィーなどの複数の精製工程を含み、所望の製品品質を実現します.
化学反応の分析
反応の種類
RMM 46は、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去を伴います。
還元: 水素の添加または酸素の除去を伴います。
一般的な試薬と条件
RMM 46を含む反応で一般的に使用される試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は通常、高選択性と収率を実現するように最適化されます .
生成される主要な生成物
RMM 46を含む反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物は、しばしば核磁気共鳴(NMR)分光法や質量分析法(MS)などの手法を使用して分析され、それらの構造と純度が確認されます .
科学研究への応用
RMM 46は、次のものを含む幅広い科学研究への応用があります。
化学: キナーゼ阻害と酵素速度論を研究するためのツールとして使用されます。
生物学: MSKおよびRSKキナーゼのさまざまな細胞プロセスにおける役割を理解するために、細胞シグナル伝達研究で使用されています。
医学: MSKおよびRSKキナーゼが関与する疾患、例えば癌や炎症性疾患における潜在的な治療用途について調査されています。
科学的研究の応用
RMM 46 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study kinase inhibition and enzyme kinetics.
Biology: Employed in cell signaling studies to understand the role of MSK and RSK kinases in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where MSK and RSK kinases are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MSK and RSK kinases
類似化合物との比較
Similar Compounds
RSK2-IN-3: Another selective inhibitor for RSK2.
MSK1-IN-1: A selective inhibitor for MSK1.
PLK1-IN-1: A selective inhibitor for polo-like kinase 1 (PLK1)
Uniqueness of RMM 46
RMM 46 is unique due to its high selectivity and reversible covalent inhibition mechanism. It exhibits excellent selectivity for RSK2 over other kinases such as NEK2 and PLK1, making it a valuable tool for studying specific kinase pathways .
特性
IUPAC Name |
(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCMYBKAZCDQGX-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RMM-46 interact with its target and what are the downstream effects?
A: RMM-46 is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of RMM-46 and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.
Q2: What is the structural characterization of RMM-46 and how was its binding site identified?
A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of RMM-46, they do highlight key structural features. RMM-46 is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of RMM-46 was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []
Q3: What is the SAR (Structure-Activity Relationship) of RMM-46 and how do structural modifications affect its activity?
A: The development of RMM-46 involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create RMM-46, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)
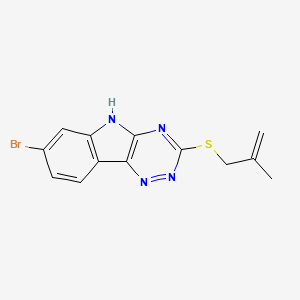
![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)
